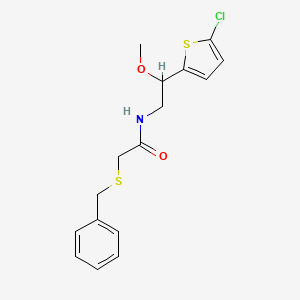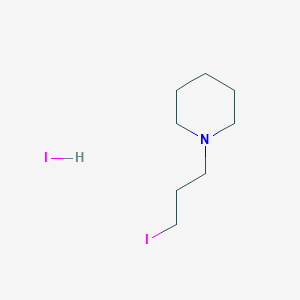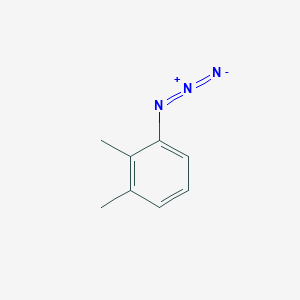
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a complex organic compound that features a benzylthio group, a chlorothiophene ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Synthesis of the Chlorothiophene Intermediate: The chlorothiophene ring is synthesized through the chlorination of thiophene, followed by further functionalization to introduce the methoxyethyl group.
Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the chlorothiophene intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorothiophene ring or to modify the acetamide group.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified acetamide derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorothiophene ring may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A related compound used in the preparation of carbonic anhydrase inhibitors.
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: Another similar compound with applications in organic synthesis.
Uniqueness
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is unique due to its combination of a benzylthio group, a chlorothiophene ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSCJSZEAPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)



![N-(3-fluoro-4-methylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2743869.png)

![1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2743872.png)

![N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE](/img/structure/B2743878.png)
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2743880.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)

